N1-Methylcyclohexane-1,4-diamine
Overview
Description
N1-Methylcyclohexane-1,4-diamine is an organic compound with the molecular formula C7H16N2. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by amine groups at the 1 and 4 positions, and one of the amine groups is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of N1-methylcyclohexane-1,4-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of N1-methylcyclohexane-1,4-dinitrile. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to prevent over-reduction and to maintain the integrity of the desired product .
Chemical Reactions Analysis
Types of Reactions
N1-Methylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N1-methylcyclohexane-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of this compound hydrochloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N1-methylcyclohexane-1,4-dione.
Reduction: this compound hydrochloride.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-Methylcyclohexane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Methylcyclohexane-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diamine: Lacks the methyl group at the N1 position.
N1-Methylcyclohexane-1,2-diamine: The amine groups are positioned at the 1 and 2 positions instead of 1 and 4.
N1-Methylcyclohexane-1,3-diamine: The amine groups are positioned at the 1 and 3 positions instead of 1 and 4.
Uniqueness
N1-Methylcyclohexane-1,4-diamine is unique due to the specific positioning of its amine groups and the presence of a methyl group at the N1 position. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-N-methylcyclohexane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKGLNRMMXCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620390 | |
Record name | N~1~-Methylcyclohexane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15803-59-5, 38362-02-6 | |
Record name | N~1~-Methylcyclohexane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Methylcyclohexane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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